molecular formula C24H20ClNO4 B12215212 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B12215212
M. Wt: 421.9 g/mol
InChI Key: KTGIEQNEDZEBPX-UHFFFAOYSA-N
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Description

5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound that features a phenol group, a chlorobenzyl ether, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. The phenol group is then introduced through a nucleophilic substitution reaction, where a phenoxide ion reacts with a suitable electrophile, such as a chlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and other additives may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorobenzyl ether can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted ethers

Scientific Research Applications

5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
  • Diethyl malonate

Uniqueness

5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its combination of a phenol group, a chlorobenzyl ether, and an oxazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

InChI

InChI=1S/C24H20ClNO4/c1-15-23(20-5-3-4-6-22(20)28-2)24(30-26-15)19-12-11-18(13-21(19)27)29-14-16-7-9-17(25)10-8-16/h3-13,27H,14H2,1-2H3

InChI Key

KTGIEQNEDZEBPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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